molecular formula C10H8BrFN2 B3030078 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole CAS No. 863605-34-9

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B3030078
CAS No.: 863605-34-9
M. Wt: 255.09
InChI Key: FKDDFQSOXYSZPZ-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom at the 4-position, a fluorophenyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Bromination: The bromine atom is introduced at the 4-position of the pyrazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced at the 3-position through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a fluorophenylboronic acid and a palladium catalyst.

    Methylation: The methyl group is introduced at the 1-position using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The fluorophenyl group can participate in further coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: Methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Coupling Products: Compounds with additional functional groups introduced through coupling reactions.

Scientific Research Applications

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole: Similar structure with a chlorine atom instead of a fluorine atom.

    4-Bromo-3-(4-methylphenyl)-1-methyl-1H-pyrazole: Similar structure with a methyl group instead of a fluorine atom.

    4-Bromo-3-(4-nitrophenyl)-1-methyl-1H-pyrazole: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-(4-fluorophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDDFQSOXYSZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697807
Record name 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863605-34-9
Record name 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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